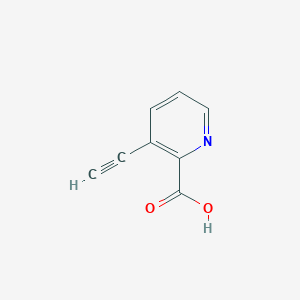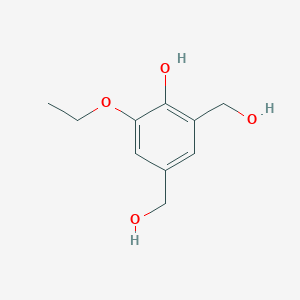
2-Ethoxy-4,6-bis(hydroxymethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4,6-bis(hydroxymethyl)phenol is an organic compound with the molecular formula C10H14O4 It is a phenolic compound characterized by the presence of two hydroxymethyl groups and an ethoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4,6-bis(hydroxymethyl)phenol typically involves the reaction of phenol derivatives with formaldehyde under specific conditions. One common method involves the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine in toluene. This reaction yields the hydroxymethyl derivatives, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-4,6-bis(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Electrophiles such as alkyl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenolic compounds.
Aplicaciones Científicas De Investigación
2-Ethoxy-4,6-bis(hydroxymethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Used in the production of polymers and resins due to its phenolic structure.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-4,6-bis(hydroxymethyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound may also participate in redox reactions, contributing to its antioxidant properties .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethoxy-4-(hydroxymethyl)phenol: Similar structure but with only one hydroxymethyl group.
2,6-Bis(hydroxymethyl)-p-cresol: Similar structure but with a methyl group instead of an ethoxy group.
Uniqueness
2-Ethoxy-4,6-bis(hydroxymethyl)phenol is unique due to the presence of both ethoxy and hydroxymethyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
185427-43-4 |
|---|---|
Fórmula molecular |
C10H14O4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
2-ethoxy-4,6-bis(hydroxymethyl)phenol |
InChI |
InChI=1S/C10H14O4/c1-2-14-9-4-7(5-11)3-8(6-12)10(9)13/h3-4,11-13H,2,5-6H2,1H3 |
Clave InChI |
FOZCGYBNIZXCLB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1O)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl [(3S)-hept-4-en-3-yl]propanedioate](/img/structure/B14260819.png)
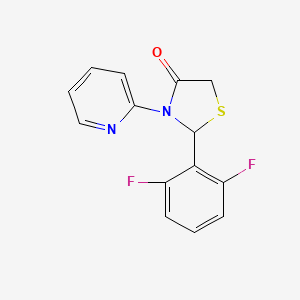
![ethyl (2S)-2-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B14260833.png)
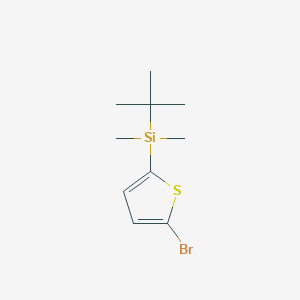
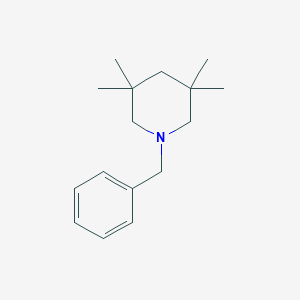
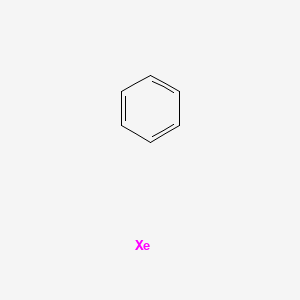
![tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane](/img/structure/B14260858.png)
![4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid](/img/structure/B14260862.png)
![3,7-Dihydroxy-1,9-bis(2-oxoheptyl)dibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14260863.png)

![Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B14260873.png)

![4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14260897.png)
